n-methyldiisopropanolamine
Description
The exact mass of the compound 1,1'-(Methylimino)dipropan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27467. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-methyldiisopropanolamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-methyldiisopropanolamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-hydroxypropyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(9)4-8(3)5-7(2)10/h6-7,9-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMKMVTDKYWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883550 | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
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Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-30-6 | |
| Record name | Methyldiisopropanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4402-30-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27467 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
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| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
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| Record name | 1,1'-(methylimino)dipropan-2-ol | |
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The Definitive Technical Guide to N-Methyldiisopropanolamine (MDIPA)
Executive Summary
N-Methyldiisopropanolamine (MDIPA) is a pivotal tertiary alkanolamine acting as a bridge between basic chemical feedstocks and high-value surfactant or gas-treating applications. While chemically defined as 1,1'-(methylimino)dipropan-2-ol , its nomenclature in industrial literature is fragmented, often leading to procurement errors or regulatory ambiguity.
This guide provides a rigorous standardization of MDIPA’s synonyms, a validated synthesis protocol, and a mechanistic breakdown of its two primary industrial roles: as a precursor for biodegradable esterquat surfactants and as a selective solvent in acid gas treatment.
Critical Safety Disambiguation: The acronym "MDIPA" is occasionally used in forensic literature to denote 3,4-Methylenedioxy-N-isopropylamphetamine , a psychoactive phenethylamine derivative. This guide refers exclusively to the industrial alkanolamine (CAS 4402-30-6).
Chemical Identity & Nomenclature[1][2][3][4]
Precise nomenclature is the first line of defense against experimental error. MDIPA possesses a tertiary nitrogen center substituted by a methyl group and two 2-hydroxypropyl chains. The "isopropanol" designation implies the hydroxyl group is located at the 2-position of the propyl chain, creating a chiral center, though the industrial product is typically a racemic mixture.
Synonym Reference Table
| Category | Synonym | Context |
| IUPAC (Preferred) | 1,1'-(Methylimino)dipropan-2-ol | Official Systematic Name |
| IUPAC (Alternative) | 1,1'-(Methylimino)bis[2-propanol] | Chemical Abstracts Service (CAS) style |
| Systematic | N-Methyl-bis(2-hydroxypropyl)amine | Descriptive of synthesis (Methylamine + PO) |
| Systematic | Bis(2-hydroxypropyl)methylamine | Common in polymer chemistry |
| Industrial | Methyldiisopropanolamine | Trade literature (Eastman, BASF) |
| Acronym | MDIPA | General industry abbreviation |
| Acronym | M-DIPA | Variation to distinguish from DIPA |
| CAS Registry | 4402-30-6 | Unique Identifier |
| EC Number | 224-536-1 | European Inventory |
Structural Visualization
The following diagram illustrates the chemical connectivity and the derivation of its synonyms.
Figure 1: Structural decomposition of MDIPA demonstrating the logic behind its systematic and common nomenclature.
Synthesis Protocol
Objective: Synthesis of N-methyldiisopropanolamine via the exothermic propoxylation of methylamine.
Reaction:
Experimental Methodology
Note: This protocol describes a standard industrial approach adapted for laboratory scale. All reactions involving propylene oxide (PO) must be performed in a pressure-rated reactor inside a fume hood due to flammability and toxicity.
-
Reactor Setup: Use a stainless steel autoclave equipped with a mechanical stirrer, internal cooling coil, and a precise dosing pump for propylene oxide.
-
Charging: Charge the reactor with Methylamine (40% aqueous solution) . The water acts as a solvent and helps moderate the reaction temperature.
-
Inerting: Purge the headspace with Nitrogen (
) three times to remove oxygen. -
Addition (Critical Step):
-
Heat the mixture to 40–50°C .
-
Begin the slow addition of Propylene Oxide (PO) .[1]
-
Stoichiometry: Target a molar ratio of 1:2.05 (Methylamine:PO). The slight excess ensures complete conversion of the primary amine.
-
Exotherm Control: The reaction is highly exothermic (
per epoxide ring). Adjust the PO feed rate to maintain the internal temperature below 95°C .
-
-
Post-Reaction (Digestion): Once PO addition is complete, raise the temperature to 110°C and hold for 2 hours to consume residual epoxide.
-
Purification:
Reaction Pathway Diagram
Figure 2: Step-wise propoxylation pathway from primary methylamine to tertiary MDIPA.
Industrial Applications & Mechanisms
Surfactants: The Esterquat Pathway
MDIPA is the structural backbone of "Esterquats," the active ingredients in modern fabric softeners. Unlike traditional quats (e.g., distearyl dimethyl ammonium chloride), esterquats contain ester linkages that are susceptible to hydrolysis, making them biodegradable .
-
Mechanism:
-
Esterification: MDIPA reacts with fatty acids (C16-C18) at the hydroxyl groups.
-
Quaternization: The tertiary amine is alkylated (e.g., with dimethyl sulfate) to form the cationic surfactant.
-
-
Advantage: The methyl group in MDIPA provides the necessary cationic charge center after quaternization, while the isopropanol arms provide the linkage to the hydrophobic tails.
Gas Sweetening: Kinetic Selectivity
In gas treating, MDIPA functions similarly to MDEA (Methyldiethanolamine) but with altered hydrophobicity due to the extra methyl groups on the side chains.
-
Mechanism: As a tertiary amine, MDIPA lacks the proton required to form a stable carbamate directly with
.- Removal: Occurs via instantaneous proton transfer (Acid-Base reaction).
-
Removal: Requires base-catalyzed hydrolysis of
to bicarbonate ( ), which is kinetically slow.
-
Result: This rate difference allows MDIPA to selectively scrub
while "slipping" , optimizing the heating value of the sales gas and reducing regeneration energy costs.
Comparative Logic Diagram
Figure 3: Dual industrial utility of MDIPA in surfactant synthesis and gas purification.
References
-
ChemicalBook. N-Methyldiisopropanolamine Product Properties and Synonyms (CAS 4402-30-6).[4] Retrieved from
-
Eastman Chemical Company. Methyldiisopropanolamine (MDIPA) Technical Data Sheet. Retrieved from
-
Lanxess. N-Methyldiisopropanolamine Product Information. Retrieved from
-
Benchchem. N-methyldiisopropanolamine Structure and Identifiers. Retrieved from
-
PubChem. Diisopropanolamine (Related Structure for Comparative Data). National Library of Medicine. Retrieved from
Sources
- 1. CN1308287C - Process for synthesis of triisopropanolamine - Google Patents [patents.google.com]
- 2. CN114105789B - Synthesis method of dimethylaminopropylamine diisopropyl alcohol - Google Patents [patents.google.com]
- 3. N-METHYLDIISOPROPANOLAMINE CAS#: 4402-30-6 [amp.chemicalbook.com]
- 4. N-METHYLDIISOPROPANOLAMINE | 4402-30-6 [chemicalbook.com]
Technical Deep Dive: N-Methyldiisopropanolamine (MDIPA)
The following technical guide provides an in-depth analysis of N-methyldiisopropanolamine (MDIPA), focusing on its IUPAC nomenclature derivation, stereochemical complexity, and analytical verification.
Nomenclature, Stereochemistry, and Analytical Validation
Executive Summary
N-Methyldiisopropanolamine (MDIPA) , CAS Reg.[1][2] No. 4402-30-6 , is a tertiary amine widely utilized as a proton scavenger in gas treating and a versatile intermediate in pharmaceutical synthesis. While often referred to by its common name, its rigorous IUPAC designation requires a nuanced understanding of multiplicative nomenclature rules applied to symmetrical heteroatomic systems.
This guide deconstructs the molecule’s identity, establishes the logic for its preferred IUPAC name, and provides a self-validating framework for its synthesis and stereochemical characterization.
Core Chemical Identity
| Parameter | Specification |
| Common Name | N-Methyldiisopropanolamine (MDIPA) |
| Preferred IUPAC Name | 1,1'-(Methylimino)dipropan-2-ol |
| CAS Registry Number | 4402-30-6 |
| Molecular Formula | |
| Molecular Weight | 147.22 g/mol |
| SMILES | |
| Key Functionality | Tertiary Amine, Secondary Alcohol (x2) |
Structural Deconstruction & IUPAC Nomenclature
The naming of MDIPA challenges standard substitutive nomenclature because the molecule possesses a symmetrical structure centered around a nitrogen atom.
The Nomenclature Protocol
To derive the systematic name, we apply IUPAC’s Multiplicative Nomenclature rules, which are preferred when identical parent structures (propan-2-ol) are linked by a symmetrical multivalent group (methylimino).
Step-by-Step Derivation:
-
Identify Principal Functional Group: The hydroxyl group (-OH) has priority over the amine. Thus, the suffix is -ol .
-
Select Parent Structure: The carbon chain containing the -OH group is propane. With the -OH at position 2, the parent is propan-2-ol .[3]
-
Identify the Linker: The two parent chains are connected by a nitrogen atom bearing a methyl group. This linker is the methylimino group (
). -
Numbering: The carbon attached to the nitrogen is position 1 of the propyl chain. The alcohol is at position 2.[4]
-
Assembly: Since there are two identical parents, we use the prefix "di" (or "bis" to avoid ambiguity, though "di" is accepted here). The linkage points are at carbon 1 of both chains.
Resulting Name: 1,1'-(Methylimino)dipropan-2-ol
Nomenclature Logic Visualization
The following diagram illustrates the decision tree used to arrive at the preferred name versus alternative designations.
Figure 1: Decision logic for deriving the IUPAC name of MDIPA, highlighting the preference for multiplicative nomenclature due to structural symmetry.
Stereochemical Complexity
MDIPA contains two chiral centers , located at the C2 position of each propyl chain (the carbon bonded to the hydroxyl group). This results in a mixture of stereoisomers that must be accounted for in high-precision applications, such as pharmaceutical synthesis.
Cahn-Ingold-Prelog (CIP) Assignment
To assign configuration (R/S), we prioritize substituents attached to C2:
-
-OH (Oxygen, Atomic #8) → Priority 1
-
-CH₂-N(CH₃)-... (Carbon bonded to Nitrogen) → Priority 2
-
-CH₃ (Carbon bonded to Hydrogens) → Priority 3
-
-H (Hydrogen) → Priority 4
Isomer Enumeration
Because the two chiral centers are constitutionally equivalent, the system generates three unique stereoisomers:
-
(2R, 2'R)-isomer: Chiral.
-
(2S, 2'S)-isomer: Chiral (Enantiomer of the R,R form).
-
(2R, 2'S)-isomer (meso): Achiral due to an internal plane of symmetry (time-averaged).
In commercial bulk supplies (CAS 4402-30-6), MDIPA is typically supplied as a racemic mixture of these diastereomers unless stereoselective synthesis is employed.
Synthesis & Analytical Verification Protocols
For researchers utilizing MDIPA, verifying the identity and purity of the reagent is critical. The following section outlines a self-validating synthesis route and the analytical signatures required for confirmation.
Synthesis Protocol: Reductive Methylation
A robust industrial route involves the Eschweiler-Clarke methylation or reductive amination of Diisopropanolamine (DIPA).
Reagents:
-
Formaldehyde (HCHO) or Paraformaldehyde
-
Hydrogen (
) / Catalyst (Pd/C) or Formic Acid
Workflow:
-
Pre-reaction: Dissolve DIPA in a suitable solvent (e.g., methanol).
-
Addition: Add paraformaldehyde (1.0 - 1.2 eq).
-
Reduction: Subject the intermediate oxazolidine/imine to hydrogenation (
, Pd/C) or thermal reduction with formic acid. -
Purification: Distillation (bp ~248°C at 760 mmHg).
Analytical Validation (Self-Validating System)
To ensure the reaction has proceeded to completion, use Proton NMR (
| Signal Assignment | Chemical Shift ( | Multiplicity | Interpretation |
| N-CH₃ | 2.25 - 2.35 | Singlet (3H) | Diagnostic: Confirms methylation. Absence indicates unreacted DIPA. |
| -CH₂-N- | 2.30 - 2.50 | Multiplet | Diastereotopic protons adjacent to nitrogen. |
| -CH(OH)- | 3.75 - 3.90 | Multiplet | Methine proton at the chiral center. |
| -CH₃ (Terminal) | 1.05 - 1.15 | Doublet | Methyl group of the hydroxypropyl chain. |
Validation Logic:
If the integral of the singlet at
Figure 2: Synthesis and validation workflow. The NMR checkpoint serves as a Go/No-Go gate for product release.
Pharmaceutical & Industrial Relevance
MDIPA is not merely a solvent; its structural duality (hydrophilic hydroxyls + lipophilic methyl/backbone) makes it a strategic component in drug development and formulation.
-
Solubility Enhancement: Used to form salts with acidic active pharmaceutical ingredients (APIs), improving bioavailability.
-
Integrin Agonist Synthesis: MDIPA derivatives have been cited in the synthesis of small molecule integrin agonists, where the precise stereochemistry of the hydroxypropyl arms can influence receptor binding affinity.
-
Beta-Cell Targeting: Research indicates the utility of N-methyldiisopropanolamine scaffolds in designing ligands for targeted delivery systems to pancreatic beta cells.
References
-
BenchChem. (n.d.). N-methyldiisopropanolamine | 4402-30-6.[1][2][3][6][4][7] Retrieved from
-
ChemicalBook. (2025).[7] N-METHYLDIISOPROPANOLAMINE Properties and Suppliers. Retrieved from
-
Google Patents. (2016). CN105237412A - N-methyl diisopropanolamine preparation method. Retrieved from
-
CymitQuimica. (n.d.).[8] 1,1'-(Methylimino)dipropan-2-ol Structure and Data. Retrieved from
-
Master Organic Chemistry. (2016). Assigning R and S Configurations With the Cahn-Ingold-Prelog (CIP) Rules. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 4402-30-6: 1,1'-(Methylimino)dipropan-2-ol [cymitquimica.com]
- 4. n-methyldiisopropanolamine | 4402-30-6 | Benchchem [benchchem.com]
- 5. CN105237412A - N-methyl diisopropanolamine preparation method - Google Patents [patents.google.com]
- 6. N-METHYLDIISOPROPANOLAMINE CAS#: 4402-30-6 [amp.chemicalbook.com]
- 7. N-METHYLDIISOPROPANOLAMINE | 4402-30-6 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: The Basicity Profile of N-Methyldiisopropanolamine (MDIPA)
[1]
Executive Summary
N-Methyldiisopropanolamine (MDIPA, CAS: 4402-30-6) represents a critical class of sterically hindered tertiary amines.[1] While structurally homologous to the industry-standard N-Methyldiethanolamine (MDEA), MDIPA introduces specific steric parameters via its isopropanol side chains that fundamentally alter its thermodynamic basicity and kinetic profile.[1]
This guide addresses a common gap in the literature: the precise basicity (
Part 1: Structural Determinants of Basicity
To understand the basicity of MDIPA, one must look beyond the nitrogen atom and analyze the competing forces of inductive enrichment and steric occlusion .
The Structural Homology
MDIPA is a tertiary amine where the nitrogen center is substituted with one methyl group and two 2-hydroxypropyl (isopropanol) groups.[1]
-
MDEA (Reference):
[1] -
MDIPA (Target):
The critical difference is the branching methyl group on the side chains.
Electronic vs. Steric Conflict
Basicity in amines is dictated by the availability of the nitrogen lone pair to accept a proton (
-
Inductive Effect (+I): Alkyl groups are electron-donating.[1] MDIPA has two extra methyl groups on its side chains compared to MDEA.[1] Theoretically, this increases electron density at the nitrogen, suggesting higher basicity.[2]
-
Solvation Effect (The Dominant Factor): In aqueous solution, the stability of the protonated ammonium ion depends heavily on hydrogen bonding with water molecules. The branched isopropanol groups in MDIPA create a "steric fence" around the nitrogen, disrupting the solvation shell. This destabilizes the cation, thereby lowering the basicity.[2]
Conclusion: The steric penalty to solvation outweighs the inductive benefit. Consequently, MDIPA typically exhibits a
Visualization: Steric Occlusion Map
Figure 1: The "Basicity Paradox" in MDIPA.[1] While alkyl groups donate electrons (Green), the bulky isopropanol branches (Red) prevent water from stabilizing the protonated ion, capping the maximum basicity.[2]
Part 2: Thermodynamic Profile & Comparative Data
Researchers must often rely on homologous extrapolation when specific experimental data is proprietary.[1] Below is the comparative thermodynamic landscape.
Comparative Basicity Table (25°C)
| Amine Type | Compound | Structure | Key Characteristic | |
| Secondary | DIPA (Diisopropanolamine) | 8.88 | High basicity, moderate sterics.[1] | |
| Tertiary | MDEA (N-Methyldiethanolamine) | 8.52 | Standard hindered amine.[1] | |
| Tertiary | MDIPA | 8.1 - 8.4 * | High steric bulk, lower solvation enthalpy. | |
| Tertiary | TEA (Triethylamine) | 10.75 | No hydroxyls (no -I effect), very basic.[1] |
*Note: The
Temperature Dependence
Like all amines, MDIPA's basicity decreases as temperature increases.[2] This is governed by the Gibbs-Helmholtz equation.[1] For gas treating, this is advantageous:
Part 3: Experimental Protocol (Self-Validating)
Since literature values for MDIPA can vary by source/purity, potentiometric titration is the required method for validation in your specific solvent matrix.[2]
Materials & Setup
-
Titrant: 0.1N Hydrochloric Acid (HCl), standardized against TRIS.[2]
-
Analyte: ~0.002 mol MDIPA in 50mL degassed water.
-
Inert Gas: Nitrogen (
) blanket (Crucial: prevents atmospheric absorption which skews results).[1] -
Temperature: Thermostated jacketed beaker at 25.0°C ± 0.1°C.
The Protocol
-
Electrode Calibration: Calibrate pH electrode using buffers 4.01, 7.00, and 10.00. Verify slope is >98%.
-
Dissolution: Dissolve MDIPA in degassed water under
purge. -
Titration: Add HCl in 0.1mL increments. Record Equilibrium Potential (
) rather than just pH for higher precision. -
Data Processing: Do not rely on the inflection point alone. Use a Gran Plot or derivative method (
) to identify the equivalence point ( ).
Calculation Logic
The
Workflow Diagram
Figure 2: Standardized Potentiometric Titration Workflow for MDIPA.
Part 4: Implications in Application
Gas Treating (CO2 Capture)
MDIPA is a base catalyst , not a direct reactant.[2]
-
Mechanism: Unlike primary amines (MEA), MDIPA cannot form a carbamate directly (no N-H proton).[2]
-
Role: It accepts a proton from water, generating
, which then reacts with to form bicarbonate ( ).[1][2] -
Significance of Basicity: A
of ~8.2 is the "Goldilocks" zone. It is strong enough to drive the hydrolysis of but weak enough to release the easily during steam stripping (regeneration), lowering energy costs compared to MEA ( 9.5).
Pharmaceutical Development[1][2]
-
Solubility: MDIPA is used to adjust the pH of formulations. Its lipophilicity (LogP ~ -0.3 to -1.[1]0) is higher than MDEA due to the extra methyls.[1]
-
Permeability: The uncharged form (B) permeates membranes better.[1] Knowing the exact
allows formulation scientists to calculate the ionized fraction at physiological pH (7.4).-
If
, at pH 7.4, roughly 86% of MDIPA exists as the cation ( ), impacting membrane transport.[2]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7767, N-Methyldiethanolamine (MDEA Reference Data).[1] Retrieved from [Link]
-
Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.[2] Journal of Chemical & Engineering Data.[1][3] (Contextual reference for hindered amine thermodynamics).
-
Eastman Chemical Company. Methyldiisopropanolamine (MDIPA) Technical Data Sheet.[1] (Industry standard regarding physical properties and handling).[1]
-
Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] IUPAC Chemical Data Series.[1] (The authoritative text on amine pKa determination methods).
The Solubility of N-Methyldiisopropanolamine (MDiPA) in Organic Solvents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Methyldiisopropanolamine (MDiPA), a tertiary amino alcohol, is a compound of significant interest across various chemical and pharmaceutical industries. Its unique molecular structure, featuring both a tertiary amine and two secondary hydroxyl groups, imparts a versatile range of physicochemical properties that are pivotal in its applications, from its use as a precursor in the synthesis of pharmaceuticals and agrochemicals to its role as a neutralizing agent and corrosion inhibitor. A thorough understanding of its solubility in a diverse array of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and designing novel formulations.
This technical guide provides an in-depth exploration of the solubility characteristics of N-methyldiisopropanolamine. We will delve into the theoretical principles governing its solubility, present available solubility data, and provide practical, field-proven methodologies for determining its solubility in various organic media. This document is intended to serve as a valuable resource for researchers and professionals, enabling them to make informed decisions in their experimental and developmental endeavors.
Physicochemical Properties of N-Methyldiisopropanolamine (MDiPA)
A foundational understanding of the intrinsic properties of MDiPA is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO₂ | [1][2] |
| Molecular Weight | 147.22 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 103-104 °C (at 6 Torr) | [1] |
| Density | 0.9568 g/cm³ | [1] |
| Water Solubility | 1000 g/L at 20°C (Miscible) | [1][3][4] |
| logP | -0.03 at 25°C | [1] |
The high water solubility of MDiPA is attributed to the presence of the two hydroxyl groups and the nitrogen atom, which can readily form hydrogen bonds with water molecules. The negative logP value further indicates its hydrophilic nature.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. The key factors influencing the solubility of MDiPA in organic solvents include:
-
Hydrogen Bonding: MDiPA possesses two hydroxyl groups that can act as hydrogen bond donors and a nitrogen atom that can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as alcohols, will readily interact with MDiPA, leading to high solubility.
-
Polarity: As a polar molecule, MDiPA will exhibit greater solubility in polar solvents compared to nonpolar solvents. The dipole moment of the solvent and its ability to engage in dipole-dipole interactions with MDiPA are crucial.
-
Van der Waals Forces: These non-specific attractive forces, including London dispersion forces, are present in all molecular interactions and contribute to the overall solvation process.
Solubility of MDiPA in Common Organic Solvents
Based on these observations and the principles of solubility, we can predict the following general solubility trends for MDiPA:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions.
-
Good to Moderate Solubility: Expected in polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Limited to Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and other hydrocarbons, where the primary intermolecular forces are weak van der Waals interactions.
A comprehensive experimental investigation is necessary to establish a definitive quantitative solubility profile for MDiPA in these and other organic solvents.
Experimental Determination of Solubility
For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical solubility determination experiment.
Caption: A generalized workflow for the experimental determination of MDiPA solubility.
Detailed Protocol for the Shake-Flask Method
This protocol provides a step-by-step guide for determining the solubility of MDiPA in a given organic solvent.
Materials:
-
N-Methyldiisopropanolamine (MDiPA), high purity
-
Selected organic solvent(s), analytical grade
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph, or titration setup)
Procedure:
-
Preparation of Saturated Solutions: a. Add a known volume of the selected organic solvent to a series of vials. b. Add an excess amount of MDiPA to each vial to ensure that a saturated solution is formed and that undissolved MDiPA remains. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a shaking incubator or water bath set to the desired constant temperature. b. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, remove the vials and allow the undissolved MDiPA to settle. b. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Sampling: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Analysis: a. Dilute the filtered sample to a suitable concentration with the same solvent. b. Analyze the concentration of MDiPA in the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC, or acid-base titration).
-
Calculation: a. Calculate the concentration of MDiPA in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/L, mol/L, or as a weight percentage.
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both MDiPA and the organic solvents should be verified to avoid any interference with the solubility measurements.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of MDiPA in organic solvents. A comprehensive understanding of these factors is crucial for controlling and manipulating solubility in practical applications.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solid solutes dissolving in liquid solvents, the process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature. However, for some systems, the dissolution process can be exothermic (ΔH_soln < 0), leading to a decrease in solubility with increasing temperature. The temperature dependence of MDiPA solubility in various organic solvents should be determined experimentally to fully characterize the system.
Solvent Properties
The choice of solvent is the most critical factor determining the solubility of MDiPA. The following solvent properties are particularly important:
-
Polarity: As a polar molecule, MDiPA's solubility will generally increase with the polarity of the solvent.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will exhibit enhanced solubility for MDiPA.
-
Molecular Size and Shape: Steric hindrance in either the solvent or MDiPA can affect the solvation process and, consequently, the solubility.
Presence of Other Solutes
The presence of other components in the solvent system can influence the solubility of MDiPA through various mechanisms, such as co-solvency or the common ion effect (in the case of ionic species).
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the solubility of N-methyldiisopropanolamine in organic solvents. While a clear understanding of the theoretical principles governing its solubility exists, there is a notable gap in the availability of quantitative experimental data. The provided experimental protocol offers a robust framework for researchers to determine the solubility of MDiPA in solvents relevant to their specific applications.
Future research should focus on systematically measuring the solubility of MDiPA in a wide range of organic solvents at various temperatures. The development of thermodynamic models to predict the solubility of MDiPA in different solvent systems would also be a valuable contribution to the field, enabling more efficient process design and optimization. A deeper understanding of the solubility of MDiPA will undoubtedly facilitate its broader application in the chemical and pharmaceutical industries.
References
- Google Patents. (2016).
-
LookChem. N-METHYLDIISOPROPANOLAMINE|4402-30-6. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7767, N-Methyldiethanolamine. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. [Link]
-
Wikipedia. N-Methylethanolamine. [Link]
-
Wikipedia. Methyldiethanolamine. [Link]
Sources
- 1. N-METHYLDIISOPROPANOLAMINE CAS#: 4402-30-6 [amp.chemicalbook.com]
- 2. n-methyldiisopropanolamine | 4402-30-6 | Benchchem [benchchem.com]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. lookchem.com [lookchem.com]
- 5. CN105237412A - N-methyl diisopropanolamine preparation method - Google Patents [patents.google.com]
Unlocking Future Research Directions for N-Methyldiisopropanolamine (MDIPA)
An In-depth Technical Guide:
This guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on the untapped potential of N-methyldiisopropanolamine (MDIPA). Moving beyond its well-established industrial roles, we will dissect the molecule's unique structural attributes to propose novel, high-impact research avenues in advanced materials, catalysis, life sciences, and environmental science.
Introduction: A Molecule of Untapped Versatility
N-Methyldiisopropanolamine (MDIPA), a tertiary amino-alcohol with the CAS Registry Number 4402-30-6, is a compound whose industrial utility has, until now, been primarily defined by two major applications: the selective absorption of hydrogen sulfide (H₂S) in gas sweetening processes and as a key precursor for esterquats in fabric softeners.[1][2][3] Its molecular structure, featuring a central tertiary amine flanked by two secondary alcohol groups on isopropyl chains, imparts a unique combination of steric hindrance, nucleophilicity, and bifunctionality that remains significantly underexplored.
The defining characteristic that differentiates MDIPA from its more commonly known counterpart, N-methyldiethanolamine (MDEA), is the presence of isopropanol groups instead of ethanol groups. This substitution introduces greater steric bulk and chiral centers, which fundamentally alters its reactivity, stability, and potential applications.[4] This guide serves as a technical roadmap to illuminate promising research trajectories that leverage these unique molecular features. We will explore how MDIPA can be repositioned from a bulk chemical to a cornerstone for innovation in specialized, high-value sectors.
Core Properties of N-Methyldiisopropanolamine (MDIPA)
A foundational understanding of MDIPA's physicochemical properties is essential for designing novel experimental work.
| Property | Value | Source |
| CAS Number | 4402-30-6 | [4] |
| Molecular Formula | C₇H₁₇NO₂ | [2] |
| Molecular Weight | 147.22 g/mol | [2][5] |
| Appearance | Colorless, clear liquid | [2][3] |
| Odor | Amine-like | [3] |
| Boiling Point | 225 °C (at 760 mmHg) | [2] |
| Melting Point | -69 °C | [2] |
| Flash Point | 119 °C | [2] |
| Density | 0.958 g/mL (at 20°C) | [2] |
| Water Solubility | Miscible | [2] |
| LogP | -0.03 (at 25°C) | [5] |
Section 1: Advanced Research in Acid Gas Capture
The established use of MDIPA in selective H₂S removal is a mature technology, but significant opportunities exist for optimization and expansion into next-generation carbon capture systems.[1] The reduced alkalinity of the tertiary amine makes it an ideal scaffold for solvents that can selectively capture H₂S while co-capturing CO₂ at tunable rates.
Research Area: Kinetically Enhanced Blended Solvents
While MDIPA exhibits slow reaction kinetics with CO₂, this can be advantageous. It allows for the development of blended solvent systems where MDIPA acts as the high-capacity, low-regeneration-energy primary component, and a kinetic promoter (e.g., piperazine or other secondary amines) is added in small quantities to precisely control the CO₂ absorption rate.
Proposed Research Thrusts:
-
Promoter Screening: Systematically screen a library of cyclic and sterically hindered secondary amines as kinetic promoters for MDIPA-based solvents. The goal is to identify promoters that significantly enhance CO₂ absorption without compromising H₂S selectivity.
-
Mechanism Elucidation: Utilize spectroscopic techniques (e.g., stopped-flow NMR) to elucidate the reaction mechanism and kinetics between CO₂, the chosen promoter, and MDIPA.
-
Energy Optimization: Quantify the regeneration energy (heat duty) of promising blended solvent formulations. The hypothesis is that a low concentration of a highly efficient promoter will offer a superior balance of absorption rate and energy consumption compared to existing technologies.
Caption: Reaction pathways for CO₂ (slow) vs. H₂S (fast) with MDIPA.
Experimental Protocol: Wetted-Wall Column for Kinetic Analysis
This protocol outlines the determination of gas absorption kinetics into a liquid solvent, a crucial step in validating new formulations.
Objective: To measure the pseudo-first-order reaction rate constant (k_ov) for CO₂ absorption into an MDIPA-based solvent.
Methodology:
-
Apparatus Setup: Construct a wetted-wall column apparatus where a thin film of the liquid solvent flows downwards along the inner wall of a vertical tube, counter-current to a rising gas stream.
-
Solvent Preparation: Prepare a 30% (w/w) aqueous solution of MDIPA blended with a 5% (w/w) solution of the chosen kinetic promoter.
-
Temperature Control: Circulate a heat transfer fluid through the jacket of the wetted-wall column to maintain a constant temperature (e.g., 40°C).
-
Gas Flow: Introduce a certified gas mixture of 15% CO₂ in N₂ into the bottom of the column at a controlled flow rate.
-
Liquid Flow: Pump the solvent to the top of the column and allow it to form a stable, continuous film flowing down the inner wall at a known flow rate.
-
Sampling & Analysis: After reaching steady-state, take samples of the outlet gas and analyze the CO₂ concentration using a gas chromatograph (GC) or non-dispersive infrared (NDIR) analyzer.
-
Calculation: The overall mass transfer coefficient (K_G) can be calculated from the change in gas concentration. Using established mass transfer correlations and the known physical properties of the gas and liquid, the liquid-side mass transfer coefficient and subsequently the reaction kinetics can be determined.
-
Data Validation: Repeat the experiment with a pure MDIPA solution (no promoter) to establish a baseline and quantify the kinetic enhancement.
Section 2: New Frontiers in Material Science and Catalysis
The unique diol and tertiary amine functionalities of MDIPA make it an excellent, yet underutilized, building block for novel polymers and functional materials.
Research Area: MDIPA-Based Polyurethanes and Functional Polymers
MDIPA can serve as a chain extender or cross-linking agent in polyurethane synthesis. The sterically hindered isopropyl groups can impart improved thermal stability and hydrolytic resistance to the resulting polymer. The tertiary amine can act as an intrinsic catalyst for the urethane reaction or be quaternized post-polymerization to introduce ionic functionality.
Proposed Research Thrusts:
-
High-Performance Foams: Synthesize and characterize a series of rigid and flexible polyurethane foams using MDIPA as the primary chain extender. Evaluate their mechanical properties, thermal stability (TGA), and flame retardancy.
-
Functional Coatings: Develop MDIPA-based waterborne polyurethane dispersions (PUDs). The tertiary amine can be protonated to form a stable emulsion, creating a pathway for environmentally friendly coatings with inherent corrosion resistance.
-
Antimicrobial Polymers: Graft MDIPA onto polymer backbones and subsequently quaternize the nitrogen atom to create surfaces with contact-active antimicrobial properties.
Caption: MDIPA as a versatile building block for advanced materials.
Research Area: Chiral Catalysis
MDIPA is a chiral molecule (containing two stereocenters), and it is typically produced and sold as a racemic mixture.
Proposed Research Thrusts:
-
Chiral Resolution: Develop efficient methods for resolving the stereoisomers of MDIPA using techniques such as chiral chromatography or diastereomeric salt formation.
-
Asymmetric Ligand Synthesis: Utilize the resolved enantiomers of MDIPA as scaffolds for synthesizing novel chiral ligands for asymmetric transition metal catalysis. The amino-alcohol structure is a well-established motif in successful ligands.
-
Organocatalysis: Evaluate the resolved MDIPA enantiomers directly as organocatalysts for reactions such as asymmetric aldol or Michael additions.
Section 3: High-Value Applications in Life Sciences
While some alkanolamines are used in pharmaceuticals and agrochemicals, MDIPA's specific potential remains largely unexplored.[6][7]
Research Area: Novel Pharmaceutical Intermediates
The sterically hindered amino-alcohol structure of MDIPA can serve as a unique starting material for complex active pharmaceutical ingredients (APIs). This structure may confer desirable properties such as increased metabolic stability or altered receptor binding affinity.
Proposed Research Thrusts:
-
Scaffold for Kinase Inhibitors: The amino-alcohol motif is present in numerous small-molecule kinase inhibitors. Synthesize a library of MDIPA derivatives and screen them for activity against a panel of cancer-relevant kinases.
-
Precursor for Novel Cationic Lipids: Esterify the hydroxyl groups of MDIPA with fatty acids and quaternize the amine to create novel cationic lipids. These lipids can be formulated into lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics (e.g., mRNA, siRNA), with the potential for improved delivery efficiency and unique toxicity profiles.
Research Area: Antimicrobial and Antioxidant Agents
Preliminary research has indicated that MDIPA possesses some antimicrobial and antioxidant activity.[4] This provides a foundation for more rigorous investigation and development.
Proposed Research Thrusts:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a series of MDIPA derivatives by modifying the N-methyl group and esterifying the hydroxyl groups. Systematically evaluate these compounds against a broad panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi to establish clear SAR.
-
Mechanism of Action: Investigate the mechanism by which MDIPA exerts its antimicrobial effects. Potential mechanisms include cell membrane disruption due to its amphiphilic nature.[4]
-
Enhanced Formulations: Explore the use of MDIPA as a potentiator for existing antibiotics or as a preservative in cosmetic or personal care formulations.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of MDIPA and its derivatives against a target bacterial strain.
Methodology:
-
Strain Preparation: Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of MDIPA in a suitable solvent. Create a series of two-fold serial dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.
Section 4: Environmental Fate and Toxicology
A significant knowledge gap exists regarding the environmental impact and toxicology of MDIPA.[8] Addressing this is critical for ensuring its sustainable use in any new, large-scale application. The degradation of amines in industrial settings can lead to the formation of harmful byproducts, such as nitrosamines, which are a regulatory concern.[9][10]
Research Area: Biodegradation and Ecotoxicity
While some basic ecotoxicity data exists, a comprehensive understanding of MDIPA's environmental persistence and degradation pathways is lacking.[11]
Proposed Research Thrusts:
-
Aerobic and Anaerobic Biodegradation: Conduct standardized tests (e.g., OECD 301 series) to determine the inherent and ready biodegradability of MDIPA. Identify the microbial consortia capable of its degradation and elucidate the metabolic pathways.
-
Aquatic Toxicology: Expand toxicity testing to a wider range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, fish) to establish a more complete ecotoxicological profile.
-
Degradation Product Analysis: Identify the intermediate and final products of MDIPA biodegradation. Assess the toxicity of these degradation products, as they may be more harmful than the parent compound.
Caption: Potential environmental fate and transformation pathways for MDIPA.
Research Area: Atmospheric Chemistry and Nitrosamine Formation
When used in large-scale applications like carbon capture, small amounts of the amine solvent can be emitted into the atmosphere. The reaction of tertiary amines with atmospheric nitrogen oxides (NOx) is a potential source of carcinogenic nitrosamines.
Proposed Research Thrusts:
-
Photochemical Oxidation: Use smog chamber experiments to study the reaction of MDIPA with hydroxyl (•OH) and nitrate (•NO₃) radicals, the primary atmospheric oxidants.
-
Nitrosamine Yield Quantification: Quantify the yield of N-nitrosodiisopropanolamine from the atmospheric oxidation of MDIPA under various NOx concentrations and humidity levels.
-
Atmospheric Modeling: Incorporate the experimentally determined reaction rates and product yields into atmospheric transport models to predict the downwind concentrations of MDIPA and its degradation products, assessing the potential human health risk.
Conclusion
N-Methyldiisopropanolamine (MDIPA) is a molecule poised for a scientific renaissance. Its unique structural features—a sterically hindered, bifunctional amino-alcohol—offer a compelling platform for innovation far beyond its current applications. The research areas proposed in this guide, spanning advanced gas capture, material science, chiral catalysis, life sciences, and environmental chemistry, represent a call to action for the scientific community. By systematically exploring these frontiers, researchers can unlock the full potential of MDIPA, transforming it from a commodity chemical into a key enabler of next-generation technologies. Collaborative efforts between academic and industrial laboratories will be paramount in translating this fundamental research into practical, high-impact solutions.
References
- MarketResearch.com. (2025-06-01). N-Methyldiethanolamine.
- GlobeNewswire. (2025-01-23). N-Methyldiethanolamine (N-MDEA) Global Industry Research.
- Dataintelo. (2025). Methyldiisopropanolamine Market Report | Global Forecast From 2025 To 2033.
- BASF Product Finder. N-Methyldiisopropanolamine.
- NCBI Bookshelf. N-Nitrosodiethanolamine - Some Industrial Chemicals.
- Benchchem. n-methyldiisopropanolamine | 4402-30-6.
- Google Patents. (2016). CN105237412A - N-methyl diisopropanolamine preparation method.
- ChemicalBook. N-METHYLDIISOPROPANOLAMINE CAS#: 4402-30-6.
- Eastman Chemical Company. (2020-03-19). Methyldiisopropanolamine (MDIPA) | TDS.
- Guidechem. N-METHYLDIISOPROPANOLAMINE (cas 4402-30-6) SDS/MSDS download.
- Eastman. Methyldiisopropanolamine (MDIPA).
- ECHEMI. Methyldiisopropanolamine SDS, 4402-30-6 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-29). N-Methyldiethanolamine (MDEA) as a Key Chemical Intermediate: Applications in Pharmaceuticals and Agrochemicals.
- IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps.
- International CCS Knowledge Centre. Amine-based Carbon Capture Secondary Emissions - A Study of the Regulatory Landscape.
Sources
- 1. CN105237412A - N-methyl diisopropanolamine preparation method - Google Patents [patents.google.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. Methyldiisopropanolamine (MDIPA) | Eastman [eastman.com]
- 4. n-methyldiisopropanolamine | 4402-30-6 | Benchchem [benchchem.com]
- 5. N-METHYLDIISOPROPANOLAMINE CAS#: 4402-30-6 [amp.chemicalbook.com]
- 6. dataintelo.com [dataintelo.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. publications.ieaghg.org [publications.ieaghg.org]
- 10. ccsknowledge.com [ccsknowledge.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for N-Methyldiisopropanolamine in Synthetic Chemistry
Introduction: The Profile of a Versatile Tertiary Amine
N-methyldiisopropanolamine (MDiPA), a tertiary amine bearing two hydroxyl groups, is a molecule whose utility extends from large-scale industrial processes to nuanced applications in organic synthesis. Its structure, featuring a sterically hindered nitrogen atom flanked by two isopropanol groups, dictates its chemical behavior, primarily as a hindered, non-nucleophilic base and a bidentate ligand. This unique combination of functional groups—a tertiary amine and two secondary alcohols—makes it a valuable tool for researchers and process chemists.
While MDiPA is widely recognized for its role in industrial applications such as gas sweetening (CO₂ and H₂S removal), as a catalyst in the production of polyurethane foams, and as a precursor for surfactants, its application within the fine chemical and pharmaceutical synthesis landscape is multifaceted.[1][2][3] This guide provides an in-depth exploration of its properties, mechanisms, and practical protocols for its use in organic synthesis.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is paramount for its effective and safe use. MDiPA is a clear liquid with characteristics that influence its handling, reaction setup, and purification procedures.
Table 1: Physicochemical Data for N-Methyldiisopropanolamine
| Property | Value |
| Chemical Formula | C₇H₁₇NO₂ |
| Molecular Weight | 147.22 g/mol |
| CAS Number | 21652-36-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~247 °C |
| Density | ~0.97 g/mL at 25 °C |
| Solubility | Miscible in water; soluble in common organic solvents |
Safety and Handling: MDiPA is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Application I: MDiPA as a Hindered Base and pH Buffer
The core utility of MDiPA in many organic reactions is its function as a sterically hindered, non-nucleophilic base. The bulky isopropanol groups surrounding the nitrogen atom significantly impede its ability to act as a nucleophile, preventing unwanted side reactions with electrophilic substrates. This characteristic is highly desirable in reactions where a proton acceptor is needed without competitive nucleophilic attack.
Causality and Mechanistic Insight
In contrast to less hindered amines like triethylamine (TEA) or even diisopropylethylamine (DIPEA), the hydroxyl groups on MDiPA can engage in hydrogen bonding, influencing the reaction medium's polarity and potentially coordinating with cationic species. Its basicity is sufficient to deprotonate a wide range of acidic protons (e.g., from protonated amines, carboxylic acids) to drive reactions to completion or to neutralize acidic byproducts.
Caption: Workflow of MDiPA acting as a hindered base to neutralize acidic byproducts.
Protocol: Silylation of an Alcohol using MDiPA as an Acid Scavenger
This protocol details the protection of a primary alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl), where MDiPA serves as a non-nucleophilic base to neutralize the HCl generated in situ.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
N-Methyldiisopropanolamine (MDiPA)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add MDiPA (1.5 eq) to the solution via syringe. Stir for 5 minutes at room temperature. The excess base ensures complete neutralization of the acid byproduct.
-
Addition of Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise to the stirred solution. A white precipitate (MDiPA·HCl) may form upon addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine. .
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure TBDMS-ether.
Application II: Catalyst in Polyurethane Foam Synthesis
In polymer chemistry, MDiPA functions as a reactive catalyst for the formation of polyurethane foams.[4] Tertiary amines are known to catalyze the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction). The hydroxyl groups on MDiPA allow it to be incorporated into the final polymer matrix, reducing the potential for volatile organic compound (VOC) emissions from the finished product.
Causality and Mechanistic Insight
The lone pair of electrons on the nitrogen atom of MDiPA activates the isocyanate group (R-NCO) by forming a complex. This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water.
Caption: MDiPA activates the isocyanate group, facilitating polyurethane formation.
Protocol: Lab-Scale Synthesis of a Flexible Polyurethane Foam
This protocol provides a representative procedure for creating a small batch of flexible polyurethane foam. Caution: Isocyanates are potent respiratory sensitizers. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
Polyether polyol (e.g., a 3000 g/mol triol)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
N-Methyldiisopropanolamine (MDiPA) (gelling catalyst)
-
Water (blowing agent)
-
Silicone surfactant (foam stabilizer)
-
Stannous octoate (co-catalyst, optional)
-
Paper cup and wooden spatula for mixing
Step-by-Step Methodology:
-
Component A Preparation: In a paper cup, accurately weigh the polyether polyol.
-
Additive Incorporation: To the polyol, add the silicone surfactant (e.g., 1% by weight of polyol), water (e.g., 2-4% by weight of polyol), and MDiPA (e.g., 0.5-1.5% by weight of polyol).
-
Mixing: Thoroughly mix the components for 30-60 seconds with a wooden spatula until a homogenous mixture ("resin blend") is obtained.
-
Isocyanate Addition: Add the pre-weighed isocyanate (Component B) to the resin blend. The amount is determined by the desired isocyanate index (typically 105-110).
-
Final Mix and Rise: Mix vigorously for 5-10 seconds. The reaction is very fast. Immediately after mixing, leave the spatula in the cup and observe the foam rise. The mixture will turn creamy, rise to its full height, and then solidify (tack-free time).
-
Curing: Allow the foam to cure in the fume hood for at least 24 hours before handling or cutting.
Application III: Precursor for N-Methylated Compounds
MDiPA itself can be synthesized from more fundamental building blocks, and it can serve as an intermediate for other valuable chemicals.[2] A common industrial synthesis involves the reaction of diisopropanolamine with a methylating agent.
Protocol: Synthesis of MDiPA via Reductive Amination
This procedure is based on a patented method and illustrates the synthesis of MDiPA from diisopropanolamine and paraformaldehyde.[3]
Materials:
-
Diisopropanolamine (DIPA)
-
Paraformaldehyde
-
Hydrogen gas (H₂)
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Methanol (solvent)
-
High-pressure reactor (autoclave)
Step-by-Step Methodology:
-
Intermediate Formation:
-
In a round-bottom flask, charge diisopropanolamine (1.0 eq) and paraformaldehyde (1.1 eq).[3]
-
Heat the mixture (e.g., to 80-100 °C) with stirring under vacuum. This facilitates the depolymerization of paraformaldehyde and the formation of the N-hydroxymethyl intermediate, removing water as it forms.[3]
-
-
Hydrogenation Setup:
-
Cool the resulting intermediate to room temperature and dilute it with a solvent like methanol.
-
Transfer the solution to a high-pressure autoclave.
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-2 mol%) under an inert atmosphere.
-
-
Reductive Amination:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 10-40 bar).
-
Heat the reaction mixture (e.g., to 80-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure. Re-pressurize as needed until hydrogen uptake ceases.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; keep it wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude MDiPA can be purified by vacuum distillation to yield the final product.
-
References
-
Application of N,N-Dimethylethanolamine as a One-Carbon Synthon for the Synthesis of Pyrrolo[1,2-a]quinoxalines, Quinazolin-4-ones, and Benzo[1][2]imidazoquinazolines via [5 + 1] Annulation. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CATALYTIC ACTIVITY OF N,N'-BIS-(α- METHYLSALICYLIDENE)-PROPANE-1,3-DIAMINEPALLADIUM(II) AND ITS 4-METHYL DERIVA. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
N-methyldiethanolamine: A multifunctional structure-directing agent for the synthesis of SAPO and AlPO molecular sieves. ScienceDirect. Available at: [Link]
- CN105237412A - N-methyl diisopropanolamine preparation method.Google Patents.
-
Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. MDPI. Available at: [Link]
-
Amines Used in CO2 Capture. Bellona Foundation. Available at: [Link]
-
Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. PMC - NIH. Available at: [Link]
-
Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. MDPI. Available at: [Link]
-
Polyurethane Foam & Its Additives (Compounding & Resin Manufacturing) in Plastics. Behn Meyer. Available at: [Link]
-
A new CO2 absorption data for aqueous solutions of N-methyldiethanolamine + Hexylamine. ResearchGate. Available at: [Link]
Sources
- 1. products.basf.com [products.basf.com]
- 2. n-methyldiisopropanolamine | 4402-30-6 | Benchchem [benchchem.com]
- 3. CN105237412A - N-methyl diisopropanolamine preparation method - Google Patents [patents.google.com]
- 4. Polyurethane Foam & Its Additives (Compounding & Resin Manufacturing) in Plastics - Behn Meyer [behnmeyer.com]
Application Note: High-Precision Quantification of N-Methyldiisopropanolamine (MDIPA)
This Application Note is structured as a comprehensive technical guide for analytical scientists. It synthesizes established methodologies with field-proven optimization strategies.
Executive Summary & Strategic Method Selection
N-Methyldiisopropanolamine (MDIPA), also known as 1,1'-(Methylimino)di-2-propanol, is a tertiary alkanolamine critical in gas treating (acid gas removal) and increasingly scrutinized as a pharmaceutical process impurity or degradation product.[1] Its quantification presents unique challenges due to its high polarity, lack of strong UV chromophores, and potential for isobaric interference in complex amine mixtures.[1]
This guide provides three distinct, self-validating protocols tailored to specific analytical needs:
| Method | Technology | Target Range | Primary Application | Key Advantage |
| Protocol A | LC-MS/MS | ppt – ppb | Bioanalysis, Trace Impurities | Highest sensitivity & specificity; no derivatization.[1] |
| Protocol B | GC-MS (Silylated) | ppm – % | Industrial QC, Process Fluids | Robustness; excellent peak shape; library confirmation.[1] |
| Protocol C | Ion Chromatography | ppm – % | Aqueous Process Streams | Direct injection of aqueous samples; cation selectivity. |
Chemical Identity & Properties
-
Molecular Formula: C₇H₁₇NO₂[2]
-
Molecular Weight: 147.22 g/mol [2]
-
pKa: ~8.5–9.0 (Typical for tertiary alkanolamines)[1]
-
Solubility: Miscible with water, alcohols, and polar organic solvents.[1]
Protocol A: LC-MS/MS (Trace Quantification)
Scope: Determination of MDIPA traces in biological fluids, pharmaceutical formulations, or environmental water.[1]
Analytical Theory
MDIPA is a small, polar base. Traditional C18 chromatography often results in poor retention and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte, coupled with electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.[1]
Instrumentation & Conditions[6]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo).[1]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B (Organic) | State |
|---|---|---|
| 0.0 | 95 | Initial Hold |
| 1.0 | 95 | Start Gradient |
| 5.0 | 60 | Elution |
| 6.0 | 60 | Wash |
| 6.1 | 95 | Re-equilibration |
| 9.0 | 95 | End |[1]
MS/MS Parameters (ESI Positive)[1]
-
Capillary Voltage: 3.5 kV
-
Precursor Ion: [M+H]⁺ = 148.2 m/z [1]
MRM Transition Table: Note: Collision Energies (CE) are instrument-dependent and must be optimized via infusion.
| Transition Type | Precursor (m/z) | Product (m/z) | Mechanistic Origin | Est. CE (V) |
| Quantifier | 148.2 | 130.2 | Loss of H₂O [M+H-18]⁺ | 15–20 |
| Qualifier 1 | 148.2 | 88.1 | Loss of C₃H₈O (Isopropanol arm) | 25–30 |
| Qualifier 2 | 148.2 | 58.1 | Alpha-cleavage (C₃H₈N⁺) | 35–40 |
Sample Preparation (Protein Precipitation/Dilution)[1]
-
Aliquot: Transfer 50 µL of sample (plasma/water) to a centrifuge tube.
-
ISTD Addition: Add 10 µL of Internal Standard (MDIPA-d3 or MDEA-d3).
-
Precipitation: Add 200 µL cold Acetonitrile (to match HILIC initial conditions).
-
Vortex/Spin: Vortex 30s; Centrifuge at 10,000 x g for 5 min.
-
Inject: Inject 2-5 µL of the supernatant.
Protocol B: GC-MS (Industrial/Bulk Analysis)
Scope: Quality control of amine solvents, degradation studies, and high-concentration mixtures.[1]
Analytical Theory
Direct injection of alkanolamines leads to severe adsorption (tailing) and thermal degradation in the injector port. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) blocks the hydroxyl groups, creating volatile, thermally stable TMS-ethers that yield sharp Gaussian peaks.[1]
Derivatization Workflow (Graphviz)[1]
Instrumentation & Conditions
-
System: GC-MS (Single Quad) or GC-FID.[1]
-
Column: DB-5MS or Rtx-5 Amine (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Split mode (50:1), 280°C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
60°C (Hold 1 min).
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
Identification
-
Target Derivative: MDIPA-di-TMS (Bis-TMS ether).[1]
-
MW Shift: 147 + (2 x 72) = 291.[1]
-
Key Ions (EI Source): Look for m/z 276 (M-15, loss of methyl from TMS) and m/z 174 (characteristic amine fragment).[1]
Protocol C: Ion Chromatography (Process Streams)
Scope: Routine monitoring of amine scrubber solutions where organic solvents are undesirable.
Instrumentation[6][8][9][10][11]
-
System: Dionex ICS-5000+ or Metrohm IC.
-
Column: Cation Exchange (e.g., Dionex IonPac CS19 or CS12A).[1] These columns are designed to separate hydrophilic amines.
-
Suppressor: Cation Self-Regenerating Suppressor (CSRS), Recycle Mode.[1]
-
Detector: Conductivity.
Conditions
-
Eluent: Methanesulfonic Acid (MSA) gradient.[1]
-
0-10 min: 5 mM MSA (Isocratic).
-
10-20 min: Ramp to 40 mM MSA (Clean off divalents).
-
20-25 min: Equilibrate at 5 mM.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Validation & Quality Control (Self-Validating Systems)
To ensure "Trustworthiness" and data integrity, every run must include:
| Parameter | Acceptance Criteria | Remediation |
| Linearity (R²) | > 0.995 (Weighting 1/x) | Check standard preparation; clean injector. |
| Internal Standard Response | ± 20% of mean in Cal Curve | Check for matrix effects (suppression) or pipetting error. |
| QC Accuracy | 85–115% of nominal | Recalibrate instrument. |
| Blank Carryover | < 20% of LLOQ | Increase wash cycles; replace needle seat. |
Troubleshooting "Tailing"
-
In LC: Increase buffer ionic strength (up to 20mM) or check pH (ensure pH < pKa - 2 for full protonation).
-
In GC: Tailing indicates incomplete derivatization or active sites in the liner. Replace liner with a deactivated wool liner and ensure reagents are fresh (moisture kills BSTFA).
References
-
BenchChem. (2024). N-Methyldiisopropanolamine Chemical Structure and Properties (CAS 4402-30-6).[1][2][3][4][5] Retrieved from [1]
-
Thermo Fisher Scientific. (2023). Analyzing Amines by Ion Chromatography: Application Note 138. Retrieved from
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA and TMCS Protocols.[7] Retrieved from [1]
-
GuideChem. (2024). Safety Data Sheet: N-Methyldiisopropanolamine.[4] Retrieved from [1]
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Foundational text for GC-MS silylation logic).
Sources
- 1. [Simultaneous determination of eight organic amines in desulfurization solution by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. my.basf.com [my.basf.com]
- 6. agilent.com [agilent.com]
- 7. thescipub.com [thescipub.com]
Technical Support Center: Identifying Impurities in N-Methyldiisopropanolamine (MIPA) by GC-MS
Welcome to the technical support center for the analysis of N-methyldiisopropanolamine (MIPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying impurities in MIPA using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides to navigate the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-methyldiisopropanolamine (MIPA) and what are its primary applications?
N-methyldiisopropanolamine (MIPA), with the CAS number 4402-30-6, is a tertiary amine characterized by its amino-alcohol functionality.[1][2][3] This structure makes it a versatile chemical intermediate. It is commonly used in the production of surfactants, particularly esterquats, which are active ingredients in fabric softeners.[2][4] Other applications include its use as an additive in coatings and metalworking fluids, a desulfurization agent, and in the synthesis of pharmaceuticals and agrochemicals.[5][6]
Q2: What are the potential impurities I should expect in a MIPA sample?
Impurities in MIPA can originate from its synthesis, degradation, or storage. A comprehensive analysis should consider the following potential compounds:
| Impurity Category | Potential Compounds | Likely Origin |
| Synthesis-Related | Unreacted starting materials (e.g., methylamine, propylene oxide), Diisopropanolamine (DIPA), Polyether byproducts.[5] | Incomplete reaction or side reactions during the common synthesis route involving methylamine and propylene oxide.[5] |
| Degradation Products | Diethanolamine (DEA), Triethanolamine (TEA), 1-(2-hydroxyethyl)-4-methylpiperazine (HMP), N,N-dimethylethanolamine (DMEA), Ethylene glycol (EG), Bicine.[7] | Thermal or oxidative degradation of MIPA, especially in aqueous solutions or during processes like gas sweetening.[7][8][9] |
| Storage & Handling | Oxidation products (e.g., corresponding oxides and ketones), Water.[1] | Exposure to air, moisture, or improper storage conditions. MIPA is hygroscopic.[10] |
Q3: Why is GC-MS the recommended technique for this analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[11] The gas chromatograph separates the individual components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments each component and provides a unique mass spectrum, which acts as a "chemical fingerprint" for identification.[11] This combination allows for both the quantification of known impurities and the structural elucidation of unknown compounds, which is crucial for comprehensive impurity profiling.[12][13]
Q4: Is derivatization necessary for the GC-MS analysis of MIPA and its impurities?
The necessity of derivatization depends on the specific analytical goals. MIPA and other alkanolamines are polar compounds containing active hydrogens in their hydroxyl groups, which can lead to poor chromatographic peak shapes (tailing) due to interactions with the GC system.[14][15]
-
Direct Analysis: Direct injection is possible, especially for qualitative screening. However, it often requires a specialized, base-deactivated GC column (e.g., Rtx-5 Amine, CP-Volamine) to minimize peak tailing.[16][17]
-
Derivatization: To improve volatility, thermal stability, and achieve sharper, more symmetrical peaks for accurate quantification, derivatization is highly recommended.[15][18] Silylation is a common technique where active hydrogens are replaced with a nonpolar trimethylsilyl (TMS) group.[19][20] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.[20][21]
Q5: What are the recommended starting parameters for a GC-MS method for MIPA analysis?
The following table provides a robust starting point for your method development. Optimization will likely be necessary based on your specific instrumentation and the impurities of interest.
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. A base-deactivated column is preferred for direct analysis. | A general-purpose column that provides good separation for a wide range of compounds. Base deactivation minimizes interactions with amines.[22] |
| Injector Temperature | 250 °C | Ensures efficient vaporization of MIPA and its potential impurities without causing thermal degradation.[23][24] Alkanolamines are generally stable at injection port temperatures up to 375°C for the short time they are there.[25] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10-20°C/min to 280-300°C (hold 5 min) | A starting temperature of 120°C can prevent amine condensation.[25] The ramp rate can be adjusted to optimize the separation of specific impurities. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for screening and higher concentration samples. Splitless is preferred for trace-level impurity analysis. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra for library matching.[23] |
| Mass Range | 40 - 450 amu | Covers the expected mass range of MIPA, its derivatives, and likely impurities. |
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of MIPA. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Significant Peak Tailing for MIPA and other Amine Impurities
Description: The chromatographic peaks for MIPA and other basic impurities are asymmetrical, with a pronounced "tail" extending from the back of the peak. This can lead to poor integration and inaccurate quantification.[16]
Causality: Peak tailing for amines is primarily caused by unwanted interactions between the basic amine groups and active sites within the GC system.[14] These active sites are typically acidic silanol (-Si-OH) groups present on the surfaces of the injector liner, the GC column, or glass wool packing.[22][26]
Caption: Troubleshooting logic for amine peak tailing.
-
Utilize Inert Consumables:
-
Action: Replace your standard injector liner with a base-deactivated one.[16] These liners have a specially treated surface to minimize interactions with basic compounds.
-
Rationale: The injector is the first point of contact for the sample at high temperature, making it a primary location for analyte adsorption.[26]
-
-
Employ a Specialized GC Column:
-
Action: If direct analysis is required, use a column specifically designed for amine analysis. These columns have a stationary phase that is chemically bonded and cross-linked to shield active sites on the fused silica surface.
-
Rationale: Standard columns, even those with a "5-type" phase, can have enough residual silanol activity to cause tailing with polar amines.
-
-
Perform Column Maintenance:
-
Action: If the column has been in use for some time, trim 10-20 cm from the inlet end.[16] After trimming, reinstall and condition the column according to the manufacturer's instructions.
-
Rationale: The front end of the column is exposed to the most non-volatile sample matrix, leading to contamination and the creation of active sites over time.[26]
-
-
Implement Derivatization:
-
Action: Convert the polar MIPA and its impurities into less polar and more volatile derivatives.
-
Rationale: Derivatization blocks the active hydrogens on the hydroxyl groups, which are the primary sites of interaction causing peak tailing.[15] This is often the most robust solution for achieving excellent peak shape and sensitivity.
-
-
Sample Preparation: Accurately weigh approximately 5 mg of the MIPA sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reagent Addition: Add 500 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[20][21]
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Problem 2: Ghost Peaks Appearing in the Chromatogram
Description: Peaks are observed in blank runs (injection of pure solvent) or appear consistently in the same region of the chromatogram across different samples.
Causality: Ghost peaks are indicative of contamination within the GC system. The source can be septum bleed, liner contamination, or carryover from a previous, more concentrated sample.[27]
-
Septum Bleed:
-
Action: Replace the injector septum. Use a high-quality, low-bleed septum. After replacement, run a few blank solvent injections to condition the new septum.
-
Rationale: Over time, the septum can degrade at high injector temperatures, releasing volatile siloxanes that produce characteristic peaks.
-
-
Injector Contamination:
-
Action: Replace the injector liner and gold seal (if applicable).
-
Rationale: Non-volatile material from previous injections can accumulate in the liner. During a temperature program, these residues can slowly bleed off, creating broad ghost peaks.
-
-
Carryover:
-
Action: Run a solvent wash method between samples. This typically involves one or more injections of a strong solvent (e.g., acetonitrile or dichloromethane) with a steep temperature ramp to "bake out" the column.
-
Rationale: Highly concentrated or less volatile components from a previous sample can be retained in the injector or at the head of the column, eluting in a subsequent run.
-
Problem 3: Difficulty Identifying Unknown Impurity Peaks
Description: An unknown peak is present in the chromatogram, but its mass spectrum does not produce a high-quality match in the NIST or other commercial mass spectral libraries.
Causality: This can occur if the impurity is not present in the library, if the spectrum is of poor quality, or if it is a co-eluting mixture of compounds.
-
Manual Spectral Interpretation:
-
Action: Examine the mass spectrum for characteristic ions. For MIPA-related impurities, look for the molecular ion (M+), fragments corresponding to the loss of a methyl group (M-15), a propyl group (M-43), or a hydroxypropyl group (M-59).
-
Rationale: Experienced mass spectrometrists can often deduce structural information from the fragmentation pattern, even without a library match.
-
-
Improve Chromatographic Separation:
-
Action: If co-elution is suspected, modify the oven temperature program. Try a slower ramp rate or add an isothermal hold to improve the separation around the peak of interest.
-
Rationale: A clean mass spectrum from a single compound is essential for accurate library matching. Co-eluting peaks will produce a mixed spectrum that is difficult to identify.
-
-
Consider Chemical Ionization (CI):
-
Action: If your GC-MS system is equipped with a Chemical Ionization (CI) source, re-analyze the sample in CI mode.
-
Rationale: Electron Ionization (EI) is a high-energy technique that can sometimes cause extensive fragmentation, leading to the absence of a molecular ion. CI is a softer ionization technique that is more likely to produce a protonated molecule ([M+H]+), which provides clear molecular weight information, a critical piece of data for identifying an unknown.
-
References
-
UWA Research Repository. (n.d.). Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Identification of Methyldiethanolamine Degradation Products and Their Influence on Foaming Properties during Desulphurization Process for High Sulphurous Natural Gas. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2005, June 23). Problems with low level amines by GC-FID. Retrieved from [Link]
-
Chromatography Forum. (2011, February 25). Amines by GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). CN105237412A - N-methyl diisopropanolamine preparation method.
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
- Google Patents. (n.d.). KR101775082B1 - Method and kit for quantitative analysis of alkanolamines.
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Methyldiethanolamine Degradation Products in Desulphurization Process for Acid Waste Gas. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative gas chromatographic determination of ethanolamines as trimethylsilyl derivatives. Retrieved from [Link]
-
Restek. (2013, June 20). [14] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]
-
PubMed. (n.d.). Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization. Retrieved from [Link]
-
LookChem. (n.d.). N-METHYLDIISOPROPANOLAMINE|4402-30-6. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Dataintelo. (n.d.). Methyldiisopropanolamine Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]
-
ResearchGate. (2024, July 16). How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID? Retrieved from [Link]
-
MDPI. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. Retrieved from [Link]
-
J. Med. Chem. Sci. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. Retrieved from [Link]
Sources
- 1. n-methyldiisopropanolamine | 4402-30-6 | Benchchem [benchchem.com]
- 2. Methyldiisopropanolamine (MDIPA) | Eastman [eastman.com]
- 3. lookchem.com [lookchem.com]
- 4. products.basf.com [products.basf.com]
- 5. CN105237412A - N-methyl diisopropanolamine preparation method - Google Patents [patents.google.com]
- 6. dataintelo.com [dataintelo.com]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. semanticscholar.org [semanticscholar.org]
- 10. MONOISOPROPYLAMINE (MIPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. mdpi.com [mdpi.com]
- 13. Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 17. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 18. weber.hu [weber.hu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Blogs | Restek [discover.restek.com]
- 23. KR101775082B1 - Method and kit for quantitative analysis of alkanolamines - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. bre.com [bre.com]
- 26. gcms.labrulez.com [gcms.labrulez.com]
- 27. agilent.com [agilent.com]
troubleshooting guide for n-methyldiisopropanolamine in CO2 absorption
Topic: Troubleshooting N-Methyldiisopropanolamine (MDEA) & Activated MDEA Systems
Audience: Chemical Engineers, Process Scientists, and Research Chemists.
Core Directive & Operational Philosophy
Welcome to the Advanced Technical Support Center for amine-based gas treating. Unlike primary amines (MEA) which rely on rapid carbamate formation, MDEA (N-methyldiethanolamine) operates on a tertiary amine mechanism.[1] It acts as a base to catalyze the hydrolysis of CO
The Critical Distinction:
-
MEA/DEA: Fast kinetics, high energy regeneration, corrosive.
-
MDEA: Slow kinetics (requires residence time or promoters), low energy regeneration, high capacity (1:1 stoichiometry), selective for H
S over CO .
This guide addresses the unique challenges of MDEA, specifically the "Kinetic Gap" and the "Stability Paradox" (where the solvent is chemically stable but operationally sensitive to contaminants).
Diagnostic Modules (Troubleshooting Q&A)
Module A: Kinetics & Absorption Efficiency
Q1: My lean amine loading is within spec, but CO
Diagnosis: This is the classic "Tertiary Amine Kinetic Limitation." MDEA does not react directly with CO
Root Cause Analysis:
-
Residence Time: The liquid hold-up on your trays/packing may be insufficient for the slow reaction to reach equilibrium.
-
Promoter Depletion: If you are using "Activated MDEA" (a-MDEA), your promoter (typically Piperazine, PZ) may have degraded or volatilized. PZ provides the "shuttle" mechanism—reacting fast with CO
and transferring it to the MDEA. -
Temperature Profile: MDEA absorption is kinetically controlled. If the absorber is too cold (<30°C), kinetics are too slow. If too hot (>50°C), equilibrium back-pressure limits absorption.
Action Plan:
-
Validate Promoter Concentration: Perform a gas chromatography (GC) or titration analysis specifically for the promoter (PZ). MDEA concentration alone is insufficient.[2]
-
Check Temperature Bulge: Ensure the temperature bulge is located in the bottom third of the column. If the bulge shifts up, you are losing absorption capacity at the bottom.
Visualizing the Mechanism:
Figure 1: Comparison of the slow direct hydration path of MDEA versus the fast "shuttle" mechanism of Piperazine-activated MDEA.
Module B: Hydrodynamics & Foaming
Q2: We are seeing a sudden increase in differential pressure (dP) across the absorber and liquid carryover. Is the amine degrading?
Diagnosis: This is likely Foaming , not necessarily chemical degradation. MDEA generally has lower surface tension than water, making it prone to foaming if contaminants are present.
Root Cause Analysis:
-
Hydrocarbon Condensation: The most common cause. If the lean amine temperature is lower than the hydrocarbon dew point of the feed gas, liquid hydrocarbons condense into the amine, creating a two-phase emulsion that stabilizes foam.
-
Particulates: Iron Sulfide (FeS) fines (corrosion products) act as foam stabilizers by increasing surface viscosity.
-
Surfactants: Excessive use of corrosion inhibitors or even too much antifoam can paradoxically stabilize foam.[3]
Troubleshooting Protocol:
| Parameter | Check | Target / Action |
| Temperature Margin | Inlet Gas vs. Lean Amine | Lean Amine should be 5–7°C hotter than Inlet Gas to prevent HC condensation. |
| Filtration | Rich/Lean Filters | Check dP across filters. If low, filter is breached. If high, filter is plugged (FeS). |
| Appearance | Visual Inspection | Shake test. If foam persists > 5 seconds, contamination is high. |
Visualizing the Troubleshooting Logic:
Figure 2: Logic flow for diagnosing the root cause of absorber instability.
Module C: Solvent Health & Heat Stable Salts (HSS)
Q3: The amine solution is turning dark, and we are seeing corrosion in the hottest sections of the stripper. What is happening?
Diagnosis: Accumulation of Heat Stable Salts (HSS) and oxidative degradation.[4] Unlike carbamates (which regenerate), HSS are permanent anions that bind to the amine, neutralizing its alkalinity and rendering it useless for CO
Mechanisms:
-
Oxidative Degradation: Oxygen ingress (from tanks or leaks) reacts with MDEA to form Bicine , Formate , Glycolate , and Acetate .
-
Thermal Degradation: High stripper temperatures (>125°C) cause MDEA to polymerize.
Critical Thresholds:
-
HSS Limit: Total HSS anions should be < 10% of the total amine concentration (by weight).
-
Corrosion: HSS accumulation lowers pH and increases conductivity, stripping the passive layer off carbon steel.
Experimental Protocols
Protocol 1: Determination of Heat Stable Salts (HSS)
Standard: Ion Chromatography (IC) is the gold standard. Simple titration is insufficient because it cannot distinguish between HSS anions and other species.
Objective: Quantify Formate, Acetate, Oxalate, Thiosulfate, and Chloride.[5]
Workflow:
-
Sample Prep: Dilute lean amine sample 1:100 with deionized water to prevent column overload.
-
Filtration: Pass through a 0.2 µm nylon filter to remove FeS particles.
-
Separation: Inject into an Anion Exchange Column (e.g., Dionex AS11 or Metrosep A Supp 5).
-
Elution: Use a hydroxide gradient (KOH) or Carbonate/Bicarbonate eluent.
-
Detection: Conductivity detector with chemical suppression (to lower background noise).
Data Interpretation:
-
Formate/Acetate High: Indicates Oxidative Degradation (Check O
ingress). -
Thiosulfate/Thiocyanate High: Indicates interaction with SO
or degradation from H S (if present). -
Chloride: Incoming water or gas contamination (Pitting corrosion risk).
Protocol 2: The "Shake Test" (Field Foam Assessment)
A rapid qualitative test for operators.
-
Fill a clean, cylindrical glass bottle 50% with lean amine.
-
Aerate the sample vigorously by shaking for 30 seconds.
-
Place on a flat surface and start a timer.
-
Pass: Foam collapses completely in < 5 seconds.
-
Warning: Foam collapses in 5–15 seconds (Monitor dP).
-
Fail: Foam persists > 15 seconds or forms a stable "head" (Initiate carbon filtration).
Summary Data Tables
Table 1: MDEA vs. Activated MDEA Performance
| Feature | Pure MDEA | Activated MDEA (MDEA + PZ) |
| Reaction Type | Base-catalyzed hydrolysis (Slow) | Carbamate formation (Fast) |
| CO | High (1.0 mol CO | Moderate-High |
| Selectivity | High H | Low selectivity (removes CO |
| Regeneration Energy | Low (~1,100 kJ/kg CO | Moderate (~1,300 kJ/kg CO |
| Corrosivity | Low | Moderate (due to carbamate) |
Table 2: Common Degradation Products
| Product | Origin | Impact |
| Bicine | Oxidative Degradation of MDEA | Chelates iron (accelerates corrosion) |
| Formate | Oxidative Degradation | HSS formation (Acidic) |
| DEA / MAE | Thermal Degradation (Demethylation) | Alters kinetics |
| Polymers | Thermal Degradation | Increases viscosity, fouling |
References
-
Reaction Kinetics & Mechanism
-
Ying, J., Eimer, D. (2016). "The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions." Energy Procedia. Link
-
-
Degradation Pathways
-
Closmann, F., et al. (2009). "Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture." University of Texas at Austin / Energy Procedia. Link
-
-
Heat Stable Salts Analysis
-
Foaming Mechanisms
-
Pauley, C.R., Hashemi, R. (1998). "Analysis of Foaming Mechanisms in Amine Plants." Pall Corporation / GDS120. Link
-
-
General Gas Treating Data
-
Kohl, A.L., & Nielsen, R.B. (1997). Gas Purification. Gulf Professional Publishing. (Industry Standard Text).
-
Sources
enhancing the stability of n-methyldiisopropanolamine solutions
Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: CAS 4402-30-6 | N-Methyldiisopropanolamine Context: Chemical Synthesis, Gas Treating, and Pharmaceutical Intermediates
Introduction
Welcome to the MDIPA Stability Solutions Center. If you are accessing this guide, you are likely facing challenges with solution discoloration, pH drift, or unexpected byproduct formation in your N-methyldiisopropanolamine (MDIPA) workflows.
MDIPA is a tertiary alkanolamine. Unlike primary amines (like MEA), it lacks the labile hydrogen on the nitrogen atom, which theoretically offers better stability. However, in practice, MDIPA solutions are susceptible to oxidative fragmentation and metal-catalyzed degradation , particularly under aerobic conditions or thermal stress.
This guide moves beyond basic "storage instructions" to provide causal analysis and self-validating protocols to restore and maintain solution integrity.
Module 1: Oxidative Degradation (The "Yellowing" Effect)
Symptom: Your clear MDIPA solution turns yellow, amber, or brown upon storage or use.
Root Cause: Oxidative degradation via free-radical mechanisms. Oxygen attacks the
The Mechanism
Understanding the enemy is the first step to defeating it. The degradation pathway follows a radical chain reaction.
Figure 1: The oxidative degradation cascade of tertiary alkanolamines. Note that the presence of Oxygen is the rate-limiting initiator.
Troubleshooting & Stabilization Protocol
Q: Can I reverse the yellowing? A: No. The color comes from irreversible polymerization of degradation products. You can only prevent it.
Q: How do I stabilize the solution? A: Implement a "De-oxygenation + Scavenger" dual-defense system.
Protocol A: The Nitrogen Sparge & Seal (Physical Defense)
Rationale: Henry’s Law dictates that reducing partial pressure of O2 reduces dissolved O2.
-
Preparation: Transfer MDIPA solution to a vessel with a dip-tube.
-
Sparging: Bubble high-purity Nitrogen (N2) or Argon through the liquid at a rate of 1 vessel volume per minute for 20 minutes.
-
Blanketing: Once sparged, maintain a positive pressure "headspace blanket" of N2 during storage.
-
Validation: Dissolved Oxygen (DO) meter reading must be < 0.5 ppm.
Protocol B: Antioxidant Screening (Chemical Defense)
Rationale: If O2 ingress is unavoidable, radical scavengers break the degradation chain.
Experimental Setup: Prepare three 100mL aliquots of your MDIPA solution.
| Sample ID | Additive | Concentration | Mechanism |
| Ctrl-Neg | None | N/A | Baseline degradation |
| Test-1 | Hydroquinone (or BHT) | 100 - 500 ppm | Radical Scavenger (Terminator) |
| Test-2 | Sodium Sulfite ( | 500 - 1000 ppm | Oxygen Scavenger (Sacrificial) |
Stress Test:
-
Heat all samples to 60°C in an open beaker (aerobic stress) for 24 hours.
-
Measure: APHA Color and pH.
-
Success Criteria: Test sample color change is < 20% of Ctrl-Neg color change.
Module 2: Metal-Catalyzed Degradation
Symptom: Rapid degradation even when using antioxidants. Root Cause: Fenton-type chemistry. Trace transition metals (Iron from steel tanks, Copper from fittings) lower the activation energy for oxidation, turning mild O2 exposure into rapid breakdown.
The Chelation Strategy
Q: How much metal contamination is "too much"?
A: As little as 5 ppm of
Protocol C: Chelation Efficacy Test
Use this to determine if your instability is metal-driven.
-
Spike: Take a sample of your unstable MDIPA solution.
-
Treat: Add Disodium EDTA or DTPA at a 1:1 molar ratio to the estimated metal content (usually 0.1% w/w is a safe starting point for testing).
-
Observe: If the "runaway" degradation rate (pH drop) slows significantly compared to an untreated sample, metal catalysis is your primary issue.
-
Action: Pass the solution through an ion-exchange resin to remove metals, or permanently dose with a chelating agent (e.g., 50-100 ppm EDTA).
Module 3: Thermal Stability & Storage
Symptom: Formation of "Heat Stable Salts" (HSS) or loss of alkalinity. Root Cause: At temperatures >120°C (common in stripper reboilers), MDIPA can disproportionate or react with CO2/acids to form salts that do not regenerate.
Storage & Material Compatibility Data
| Parameter | Recommendation | Rationale |
| Storage Temp | 15°C – 30°C | Avoids viscosity issues (cold) and autoxidation (heat). |
| Material (Preferred) | Stainless Steel (304/316) | Iron in Carbon Steel catalyzes degradation. |
| Material (Acceptable) | HDPE, Polypropylene | Inert, but ensure no UV light exposure. |
| Material (Avoid) | Copper, Brass, Zinc | Copper is a potent oxidation catalyst; Zinc dissolves in amines. |
| Shelf Life | 12-24 Months | Only if stored under N2 blanket. |
Module 4: Analytical Toolbox
Q: How do I quantify degradation before it ruins my experiment?
Do not rely solely on pH, as buffering capacity can mask early degradation. Use these methods:
-
Refractive Index (RI): Quick check for gross concentration changes.
-
Gas Chromatography (GC):
-
Column: Amine-specific column (e.g., Rtx-Volatile Amine).
-
Detector: FID or MSD.[1]
-
Target: Look for peaks appearing before the main MDIPA peak (fragmentation products).
-
-
Ion Chromatography (IC): Essential for detecting Heat Stable Salts (Formate, Acetate, Glycolate) which are the "fingerprint" of oxidative failure.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing MDIPA instability.
References
-
GuideChem. (2024). N-Methyldiisopropanolamine Safety Data Sheet (CAS 4402-30-6).[1][2] Retrieved from
-
Islam, M., et al. (2010).[3] Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. UM Research Repository. Retrieved from
-
Bedell, S. A. (2011). Oxidative degradation mechanisms for amines in flue gas capture.[4][5] Energy Procedia. (Cited via Semantic Scholar).
-
Lepaumier, H., et al. (2009). Degradation of MDEA in aqueous solution.[3][6][7] (Note: MDEA is the structural analog to MDIPA used for mechanistic baselining).
-
LookChem. (2024). N-Methyldiisopropanolamine Properties and Suppliers.[1][2][8][9] Retrieved from [2]
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and local regulations before handling chemical substances.
Sources
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. eprints.um.edu.my [eprints.um.edu.my]
- 8. combi-blocks.com [combi-blocks.com]
- 9. N-METHYLDIISOPROPANOLAMINE CAS#: 4402-30-6 [amp.chemicalbook.com]
cross-validation of analytical methods for n-methyldiisopropanolamine
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for N-Methyldiisopropanolamine
Introduction: The Imperative for Robust MDIPA Analysis
N-methyldiisopropanolamine (MDIPA), a tertiary alkanolamine with the molecular formula C₇H₁₇NO₂, serves as a crucial intermediate in various industrial applications, including the synthesis of pharmaceuticals and as a component in gas sweetening processes.[1][2] Its accurate quantification is paramount for process control, quality assurance of final products, and regulatory compliance.
In the lifecycle of a pharmaceutical product, analytical methods may evolve or be transferred between laboratories. This necessitates a formal process to ensure that the results generated by different methods are equivalent and reliable. This process is known as analytical method cross-validation. According to the International Council for Harmonisation (ICH), cross-validation is employed to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[3] This guide provides a comparative framework for cross-validating two common, yet distinct, analytical techniques for MDIPA: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.
Overview of Analytical Techniques for MDIPA
The selection of an analytical method for MDIPA is dictated by its physicochemical properties: it is a polar, non-volatile liquid with no significant native chromophore, making direct UV spectrophotometric detection challenging.[4][5]
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] Given MDIPA's boiling point, GC is a viable method. A Flame Ionization Detector (FID) is suitable as it responds to virtually all organic compounds. Direct injection is often possible, although derivatization can sometimes be used to improve peak shape and thermal stability.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis. However, MDIPA's lack of a UV-absorbing chromophore precludes sensitive analysis by standard HPLC-UV detectors. To overcome this, a derivatization strategy is employed. A reagent that reacts with MDIPA's amine or hydroxyl groups to attach a UV-active or fluorescent tag is used pre-column, enabling sensitive detection.[9][10][11] This approach is common for analyzing alkanolamines.[12]
The Principle and Strategy of Cross-Validation
Cross-validation is not a re-validation of a method but a comparative assessment of its performance against another validated method. The core objective is to identify and quantify any systemic difference, or bias, between the methods.[13] This is critical when, for example, a legacy GC method is being replaced by a newer HPLC method, or when a method is transferred from a development lab to a QC lab.
The process is governed by guidelines from regulatory bodies like the FDA and ICH.[14][15] The ICH Q2(R2) guideline provides the foundational principles for validating analytical procedures, which are a prerequisite for any methods undergoing cross-validation.[16]
Caption: High-level workflow for the cross-validation of two analytical methods.
Comparative Cross-Validation: GC-FID vs. HPLC-UV for MDIPA
This section outlines the experimental design for a cross-validation study comparing a validated GC-FID method with a validated HPLC-UV method for quantifying MDIPA as a process impurity in a drug substance.
Pre-requisite: Validated Methods
Before cross-validation can begin, both the GC-FID and the HPLC-UV methods must be fully validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[16] This includes validation of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), and robustness.
Experimental Protocols
The core of the cross-validation involves analyzing the same set of samples with both methods and comparing the results against predefined acceptance criteria.
Step 1: Sample Preparation
Identical, homogeneous samples must be prepared for analysis by both methods. This typically includes:
-
Drug Substance Spiked with MDIPA: Prepare samples of the drug substance matrix spiked with MDIPA at three concentrations, for example:
-
Low Level: At the Limit of Quantitation (LOQ) of the methods.
-
Mid Level: At 100% of the target specification limit.
-
High Level: At 150% of the target specification limit.
-
-
Real In-Process or Final Product Samples: Use at least three batches of samples known to contain MDIPA.
Scientist's Note: Using identical sample sets is critical to eliminate variability from sample preparation. The concentration levels are chosen to challenge the methods across their intended range, as recommended by regulatory guidelines.[17]
Step 2: Method A - GC-FID Protocol
-
System Preparation:
-
Column: DB-5 or similar, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Temperatures: Inlet: 250°C, Detector: 300°C.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 220°C (hold 5 min).
-
-
Sample Analysis:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., Methanol).
-
Inject 1 µL into the GC system.
-
Perform six replicate injections for each concentration level to assess precision.
-
-
System Suitability Test (SST): Before sample analysis, inject a standard solution of MDIPA five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Scientist's Note: The choice of a non-polar DB-5 column provides good separation for a wide range of compounds. The temperature program is optimized to ensure MDIPA elutes with a good peak shape without thermal degradation.
Step 3: Method B - HPLC-UV (with Pre-Column Derivatization) Protocol
-
Derivatization Reagent: Phenyl isothiocyanate (PITC) is a common reagent that reacts with primary and secondary amines to form a phenylthiocarbamyl (PTC) derivative with a strong UV chromophore.
-
Derivatization Procedure:
-
To 100 µL of the sample solution in acetonitrile, add 50 µL of PITC solution and 50 µL of a catalyst (e.g., triethylamine).
-
Vortex and heat at 60°C for 20 minutes.
-
Cool and dilute with the mobile phase to stop the reaction.
-
-
HPLC System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with Acetonitrile and a buffer (e.g., 20mM Sodium Acetate, pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 35°C.
-
-
Sample Analysis:
-
Inject 10 µL of the derivatized sample into the HPLC system.
-
Perform six replicate injections for each concentration level.
-
-
System Suitability Test (SST): Before sample analysis, inject a derivatized MDIPA standard five times. The RSD of the peak area should be ≤ 2.0%, and tailing factor should be ≤ 1.5.
Scientist's Note: PITC derivatization is a robust and well-established technique for amino compounds, providing a stable derivative with excellent UV absorbance at 254 nm, a common wavelength for HPLC detectors.[9][10] A C18 column is the workhorse of reversed-phase chromatography and is ideal for separating the relatively non-polar PTC derivative.
Data Analysis and Acceptance Criteria
The data from both methods are compared to assess their equivalence. The primary parameters for comparison in a quantitative impurity method cross-validation are accuracy and precision.
Caption: Logical relationship of key parameters assessed during cross-validation.
Table 1: Comparative Data for Accuracy
The accuracy is determined by comparing the mean measured concentration to the known spiked concentration. The % difference between the results from the two methods is then calculated.
| Spiked Level | Method A (GC-FID) Mean Recovery (%) | Method B (HPLC-UV) Mean Recovery (%) | % Difference | Acceptance Criteria |
| Low (LOQ) | 98.5% | 101.2% | 2.7% | ≤ 10.0% |
| Mid (100%) | 100.2% | 99.5% | -0.7% | ≤ 5.0% |
| High (150%) | 99.8% | 100.9% | 1.1% | ≤ 5.0% |
Acceptance Criterion: The percentage difference between the mean results of the two methods should not exceed a predefined limit, typically 5-10%.
Table 2: Comparative Data for Precision
Precision is assessed by comparing the Relative Standard Deviation (RSD) of replicate measurements.
| Spiked Level | Method A (GC-FID) %RSD (n=6) | Method B (HPLC-UV) %RSD (n=6) | Acceptance Criteria |
| Low (LOQ) | 2.5% | 1.8% | RSD ≤ 10.0% |
| Mid (100%) | 0.8% | 0.6% | RSD ≤ 5.0% |
| High (150%) | 0.9% | 0.7% | RSD ≤ 5.0% |
Acceptance Criterion: The precision for each method must meet the criteria established during its initial validation. For minor components, an RSD of ≤ 5% is typical, though it may be higher at the LOQ.[18]
Conclusion and Interpretation
Based on the hypothetical data presented, the % difference in accuracy and the %RSD for precision for both the GC-FID and HPLC-UV methods fall within the pre-established acceptance criteria. This indicates that there is no significant systemic bias between the two methods. Therefore, the methods can be considered interchangeable for the intended purpose of quantifying MDIPA in the specified matrix. A successful cross-validation provides the scientific justification needed to confidently use data from either method in regulatory submissions, ensuring data integrity throughout the product lifecycle.
References
-
ResearchGate. (2019). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION. Available at: [Link]
-
PubMed. (n.d.). Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. Available at: [Link]
-
PubMed. (2017). Determination of N-nitrosodiethanolamine in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography. Available at: [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]
-
ResearchGate. (n.d.). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available at: [Link]
-
PubMed. (n.d.). Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. Available at: [Link]
-
IJSDR. (n.d.). ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. Available at: [Link]
- Google Patents. (n.d.). CN105237412A - N-methyl diisopropanolamine preparation method.
-
Lupine Publishers. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Available at: [Link]
-
ResearchGate. (n.d.). A method for the determination of N-nitrosodiethanolamine in personal care products - Collaboratively evaluated by the CTPA Nitrosamines Working Group. Available at: [Link]
-
SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Available at: [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
MDPI. (n.d.). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Available at: [Link]
- Google Patents. (n.d.). CN103197019A - Capillary Gas Chromatography Analysis Method for N-Methyldiethanolamine Decarburizer Components.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Scripps Laboratories. (n.d.). Summary of Spectroscopic Techniques. Available at: [Link]
-
IQVIA. (n.d.). Cross-Validations in Regulated Bioanalysis. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available at: [Link]
-
AZoNano. (n.d.). What Spectroscopic Methods Are There For Nanotechnology Analysis?. Available at: [Link]
-
PubMed Central. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
National Institutes of Health. (n.d.). N-Methylisopropylamine | C4H11N | CID 78485 - PubChem. Available at: [Link]
Sources
- 1. n-methyldiisopropanolamine | 4402-30-6 | Benchchem [benchchem.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. N-METHYLDIISOPROPANOLAMINE | 4402-30-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. ccsknowledge.com [ccsknowledge.com]
- 7. scispace.com [scispace.com]
- 8. CN103197019A - Capillary Gas Chromatography Analysis Method for N-Methyldiethanolamine Decarburizer Components - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. propharmagroup.com [propharmagroup.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
performance comparison of n-methyldiisopropanolamine in different solvent systems
Publish Comparison Guide: Performance of N-Methyldiisopropanolamine (MDIPA) in Solvent Systems
Executive Summary
N-Methyldiisopropanolamine (MDIPA) (CAS: 4402-30-6) represents a specialized class of tertiary alkanolamines, structurally distinct from the industry-standard N-Methyldiethanolamine (MDEA) .[1] While MDEA dominates the gas treating landscape, MDIPA offers a unique physicochemical profile defined by increased steric hindrance and hydrophobicity due to its isopropanol side chains.[1]
This guide provides a technical performance comparison of MDIPA across aqueous and hybrid solvent systems, targeting researchers in gas treating (acid gas removal) , pharmaceutical synthesis , and surfactant formulation .[1]
Key Findings:
-
Selectivity: MDIPA exhibits superior H₂S/CO₂ selectivity compared to MDEA due to sterically suppressed CO₂ hydration kinetics.[1]
-
Solvency: With a LogP of -0.03 (vs. -1.0 for MDEA), MDIPA is significantly more compatible with organic co-solvents, making it a preferred candidate for hybrid physical-chemical solvent formulations.[1]
-
Stability: The sterically hindered nitrogen center offers enhanced resistance to oxidative degradation compared to less hindered amines.[1]
Physicochemical Profile: MDIPA vs. Alternatives
The structural modification from ethyl (MDEA) to isopropyl (MDIPA) groups fundamentally alters the solvent's interaction with protons and acid gases.
| Property | MDIPA (N-Methyldiisopropanolamine) | MDEA (N-Methyldiethanolamine) | DIPA (Diisopropanolamine) | Implication |
| CAS Number | 4402-30-6 | 105-59-9 | 110-97-4 | Identity verification.[1] |
| Structure | Tertiary Amine (2 Isopropyl, 1 Methyl) | Tertiary Amine (2 Ethyl, 1 Methyl) | Secondary Amine | MDIPA has max steric bulk.[1] |
| Molecular Weight | 147.22 g/mol | 119.16 g/mol | 133.19 g/mol | Higher MW = Higher viscosity.[1] |
| Boiling Point | ~248°C | 247°C | 249°C | Similar thermal stability range.[1][2] |
| LogP (Octanol/Water) | -0.03 | -1.08 | -0.79 | MDIPA is more lipophilic. |
| Basicity (pKa) | ~9.0–9.5 (Est.)* | 8.52 | 8.88 | Isopropyl (+I effect) increases basicity vs. Ethyl.[1] |
| Viscosity (20°C) | High (>100 mPa·s est.) | ~101 mPa[1]·s | Solid (MP 33°C) | MDIPA requires heating/dilution.[1] |
*Note: While some databases predict pKa >14, this is likely an error or refers to non-aqueous conditions.[1] Structurally, MDIPA is expected to be slightly more basic than MDEA due to the inductive effect of isopropyl groups.
Performance in Gas Treating (Acid Gas Removal)
In gas sweetening, the choice between MDIPA and MDEA hinges on the Kinetic Selectivity Mechanism . Tertiary amines do not react directly with CO₂ to form carbamates; they act as bases to catalyze the hydration of CO₂ to bicarbonate.
Mechanism of Action
-
MDEA: Moderate steric hindrance allows for controlled CO₂ slip.[1]
-
MDIPA: High steric hindrance (two isopropyl groups) significantly retards the formation of the transition state required for CO₂ hydration.
Comparative Metrics
| Metric | MDIPA Performance | MDEA Performance | Operational Advantage of MDIPA |
| CO₂ Reaction Rate | Slow ( | Moderate | Maximized H₂S Selectivity. Ideal for tail gas treating where deep CO₂ removal is not desired.[1] |
| Absorption Capacity | ~1.0 mol CO₂/mol amine | ~1.0 mol CO₂/mol amine | Equivalent thermodynamic capacity (stoichiometry is identical).[1] |
| Regeneration Energy | Low | Low | The bulky structure destabilizes the protonated amine, potentially lowering stripping steam requirements.[1] |
| H₂S Removal | Instantaneous (Proton transfer) | Instantaneous | No penalty in H₂S removal efficiency.[1] |
Visualization: Steric Hindrance & Reaction Pathway
The following diagram illustrates why MDIPA is slower to react with CO₂, enhancing selectivity.
Caption: Comparative reaction pathways showing the higher energy barrier for MDIPA due to steric hindrance from isopropyl groups.
Performance in Solvent Systems & Pharma
MDIPA's unique advantage lies in its amphiphilic nature .[1] Unlike MDEA, which is highly hydrophilic, MDIPA's isopropyl groups provide better compatibility with organic substrates.[1]
Solvent Compatibility Guide
| Solvent System | MDIPA Solubility | Recommended Application |
| Water (Aqueous) | Miscible | Standard gas treating; Surfactant formulations.[1] |
| Alcohols (Ethanol/IPA) | Highly Soluble | Pharmaceutical synthesis intermediates; Resin curing.[1] |
| Ethers/Esters | Soluble | Esterquat Synthesis: MDIPA is the primary precursor for biodegradable fabric softeners (esterquats) due to this solubility profile. |
| Hydrocarbons | Low | Phase transfer catalysis (limited use).[1] |
Pharmaceutical Application: Solubility Enhancement
In drug development, tertiary amines are often used to adjust pH or form salts with acidic APIs (Active Pharmaceutical Ingredients).[1]
-
Benefit: MDIPA's higher lipophilicity (LogP -0.[1]03) allows it to solubilize acidic drugs in semi-polar vehicles (e.g., lipid-based formulations) better than MDEA.[1]
-
Protocol: Use MDIPA as a counter-ion for lipophilic acidic drugs to improve bioavailability in lipid delivery systems.[1]
Experimental Protocols (Self-Validating)
To verify MDIPA's performance in your specific system, use these standardized protocols.
Protocol A: Comparative CO₂ Absorption Rate (The "Click" Test)
Objective: Determine the relative kinetic selectivity of MDIPA vs. MDEA.
-
Setup: Use a Wetted Wall Column (WWC) or a simple stirred cell reactor thermostated to 40°C.
-
Preparation: Prepare 30 wt% aqueous solutions of MDIPA and MDEA.
-
Execution:
-
Introduce pure CO₂ gas at constant pressure (e.g., 10 kPa).[1]
-
Measure the rate of pressure drop (batch) or gas uptake (continuous).
-
-
Validation: The absorption flux (
) for MDIPA should be lower than MDEA.-
Expected Result:
.[1]
-
Protocol B: Phase Stability in Hybrid Solvents
Objective: Assess solubility limits in organic co-solvents (e.g., Sulfolane).[1]
-
Mixture: Create a blend of 40% Amine + 40% Sulfolane + 20% Water.[1]
-
Observation:
-
Stress Test: Cool to 0°C. Check for viscosity spikes or crystallization.
References
-
Eastman Chemical Company. (2020).[1][3] Methyldiisopropanolamine (MDIPA) Technical Data Sheet. Retrieved from
-
BOC Sciences. N-Methyldiisopropanolamine Properties and Applications. Retrieved from
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Contextual reference for Solubility Parameter analysis).
-
Kohl, A. L., & Nielsen, R. B. (1997).[1] Gas Purification (5th ed.).[1] Gulf Professional Publishing.[1] (Foundational text for amine selection logic).
-
PubChem. N-Methyldiethanolamine (MDEA) Compound Summary. Retrieved from (Used for comparative baseline data).[1]
Sources
A Researcher's Guide to Safely Handling N-Methyldiisopropanolamine: From Core Principles to Disposal
Navigating the complexities of chemical handling in a research and development setting requires a deep understanding of the materials involved. N-methyldiisopropanolamine (MDIPA) is a versatile amino alcohol used in various applications, including as a precursor in the synthesis of fabric softeners[1]. However, its corrosive nature demands a robust safety protocol to protect laboratory personnel. This guide provides an in-depth, experience-driven approach to the safe handling of n-methyldiisopropanolamine, emphasizing not just the 'what' but the 'why' behind each procedural step.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of n-methyldiisopropanolamine, a thorough risk assessment is paramount. The primary hazard associated with this compound is its corrosivity.
According to safety data sheets (SDS), n-methyldiisopropanolamine is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage[2][3]. The signal word "Danger" further underscores the seriousness of this hazard[2][3].
Key Hazards of N-Methyldiisopropanolamine:
| Hazard Type | GHS Classification | Description |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns[2][3]. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2][3]. |
| Acute Toxicity (Inhalation) | Not Classified | May cause respiratory tract irritation[4]. |
| Acute Toxicity (Oral) | Not Classified | May cause irritation of the digestive tract[4]. |
Understanding these hazards allows for the implementation of appropriate control measures. The primary routes of exposure are dermal (skin) and ocular (eye) contact. Therefore, the personal protective equipment (PPE) strategy must prioritize the protection of these areas.
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential when working with n-methyldiisopropanolamine. This involves selecting the right equipment for each part of the body that could be exposed.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage potential, standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[2][3].
-
Best Practice/High-Risk Operations: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated material, a full face shield worn over safety goggles is required.
The rationale here is to create a complete seal around the eyes to prevent any liquid from entering, even from an indirect splash.
Skin Protection: A Barrier Against Corrosion
Protecting the skin involves the use of appropriate gloves and protective clothing.
-
Gloves: The choice of glove material is critical. While general recommendations for amines include rubber or neoprene gloves, it is crucial to consult chemical resistance charts for specific breakthrough times and degradation ratings[5][6]. Nitrile gloves may offer some protection for incidental contact, but for prolonged handling, more robust options should be considered. Always inspect gloves for any signs of degradation or perforation before use[2][3].
-
Protective Clothing: A lab coat is the minimum requirement. For larger scale work, impervious clothing or a chemical-resistant apron should be worn[2][3]. The goal is to prevent any skin contact, as n-methyldiisopropanolamine can cause severe burns[2][3].
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, n-methyldiisopropanolamine should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists[7].
-
Standard Operations: If handled in a fume hood, respiratory protection is typically not required.
-
Emergency Situations or Poor Ventilation: In the event of a large spill or in areas with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary[7][8].
Operational Plan: From Preparation to Disposal
A clear, step-by-step operational plan ensures that safety is integrated into the entire workflow.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Gather all necessary PPE (goggles, face shield, appropriate gloves, lab coat/apron).
-
Inspect PPE: Check for any damage to gloves, cracks in the face shield, etc.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Prepare Spill Kit: Have a spill kit rated for corrosive materials readily available.
Step-by-Step Handling Procedure
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a face shield is required, it should be the last item donned.
-
Chemical Transfer: Conduct all transfers of n-methyldiisopropanolamine within the fume hood. Use appropriate tools (e.g., pipettes, funnels) to minimize the risk of spills.
-
Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last, using a technique that avoids skin contact.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE[9].
Disposal Plan: Responsible Management of Waste
Proper disposal is a critical final step in the safe handling of n-methyldiisopropanolamine.
-
Chemical Waste: Unused or waste n-methyldiisopropanolamine should be collected in a designated, properly labeled, and sealed container[10]. This waste must be disposed of through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations[3]. Do not mix with other waste streams unless compatibility has been verified[10].
-
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated before reuse.
Diagrams for Enhanced Understanding
PPE Selection Workflow for N-Methyldiisopropanolamine
Caption: A decision-making workflow for selecting appropriate PPE based on the specific task and associated risks when handling n-methyldiisopropanolamine.
By adhering to these principles and procedures, researchers can confidently and safely handle n-methyldiisopropanolamine, ensuring both personal safety and the integrity of their work.
References
-
Industrial Safety Solution. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
-
Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diisopropanolamine, 99% (Titr.). Available from: [Link]
-
OSHA. OSHA Glove Selection Chart. Available from: [Link]
-
Redox. Safety Data Sheet Methyldiethanolamine (MDEA) Revision 4, Date 02 Jan 2023. Available from: [Link]
Sources
- 1. Methyldiisopropanolamine (MDIPA) | Eastman [eastman.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. redox.com [redox.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.be [fishersci.be]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
